![molecular formula C19H14FN3OS B11150243 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B11150243.png)
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide
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Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a thiazole ring, and an indole moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves coupling the thiazole derivative with an indole acetamide under specific reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole and indole structures can exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of thiazole showed selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. The compound displayed IC50 values indicating effective inhibition of cell proliferation .
- Another investigation focused on the synthesis of indole-linked thiazoles, revealing promising anticancer potential against several cancer cell lines. The presence of specific substituents on the phenyl ring was linked to enhanced activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Thiazole derivatives have shown varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.98 to 3.9 µg/ml for certain derivatives, indicating their potential as antimicrobial agents .
- In particular, derivatives of thiazole have been tested against a spectrum of microbial species, with some exhibiting superior activity compared to standard antibiotics .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors and reagents under controlled conditions.
- Coupling with Indole Moiety : Employing coupling reactions to link the indole component to the thiazole derivative.
Advanced synthetic techniques, such as microwave-assisted synthesis or solvent-free methods, can enhance yield and efficiency while reducing environmental impact .
Case Study: Anticancer Activity Assessment
A specific study on a related thiazole compound demonstrated significant selectivity against A549 human lung adenocarcinoma cells with an IC50 value lower than that of standard treatments like cisplatin . This highlights the potential for further development into therapeutic agents for cancer treatment.
Case Study: Antimicrobial Efficacy Analysis
Another study evaluated various thiazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest efficacy comparable to established antibiotics . This supports the exploration of these compounds in developing new antimicrobial therapies.
Tables
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
- Ethyl acetoacetate
- Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide stands out due to its unique combination of a fluorophenyl group, a thiazole ring, and an indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide (CAS Number: 1351699-70-1) is a synthetic organic molecule with potential biological activity. Its structure incorporates both thiazole and indole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral effects based on recent research findings.
The molecular formula of the compound is C20H16FN3OS, with a molecular weight of 365.4 g/mol. The compound features a fluorophenyl group and thiazole ring, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H16FN3OS |
Molecular Weight | 365.4 g/mol |
CAS Number | 1351699-70-1 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of thiazole and indole compounds. In vitro tests demonstrated that certain derivatives exhibited significant antimicrobial activity against a range of pathogens.
Case Study: Antimicrobial Evaluation
A study published in ACS Omega highlighted the antimicrobial efficacy of several compounds similar to our target compound. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives had MIC values as low as 0.22−0.25μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of compounds containing indole and thiazole has been extensively researched. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
Research Findings
- Cell Line Studies : Various studies have reported on the cytotoxic effects of thiazole-indole derivatives in different cancer cell lines. For instance, one study indicated that certain derivatives displayed IC50 values ranging from 0.95nM to 49.85μM, demonstrating significant anticancer activity against lines such as A375 and MCF-7 .
- Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) .
Cell Line | IC50 Value (µM) | Notes |
---|---|---|
A375 | 4.2 | Significant anticancer activity |
MCF-7 | 1.88 | Effective against breast cancer |
HCT116 | 0.95 | High potency observed |
Antiviral Activity
Emerging research suggests that compounds similar to this compound may possess antiviral properties.
Findings on Antiviral Efficacy
In studies focusing on antiviral activity against viruses such as Dengue Virus (DENV), some derivatives showed promising results with EC50 values around 30.57μM. The structure-activity relationship indicated that modifications at specific positions significantly enhanced antiviral potency .
Properties
Molecular Formula |
C19H14FN3OS |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C19H14FN3OS/c20-16-4-2-1-3-15(16)19-23-14(11-25-19)10-18(24)22-13-6-5-12-7-8-21-17(12)9-13/h1-9,11,21H,10H2,(H,22,24) |
InChI Key |
LTRNSMLKXAVMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=CN4)F |
Origin of Product |
United States |
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